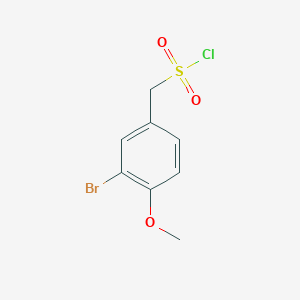
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO3S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Bromo-4-methoxyphenol+Methanesulfonyl chloride→(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The bromine atom and methoxy group on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Oxidation and reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions to modify the phenyl ring.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate ester derivatives: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Applications De Recherche Scientifique
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, facilitating further chemical modifications.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This electrophilic center readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methoxy group on the phenyl ring can also influence the reactivity and selectivity of these reactions by affecting the electronic properties of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)methanesulfonyl chloride: Lacks the bromine atom at the 3-position.
(3-Bromo-4-hydroxyphenyl)methanesulfonyl chloride: Has a hydroxyl group instead of a methoxy group at the 4-position.
(3-Bromo-4-methylphenyl)methanesulfonyl chloride: Contains a methyl group instead of a methoxy group at the 4-position.
Uniqueness
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable reagent in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C8H8BrClO3S |
|---|---|
Poids moléculaire |
299.57 g/mol |
Nom IUPAC |
(3-bromo-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3 |
Clé InChI |
RWJPPDQQFWMAJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


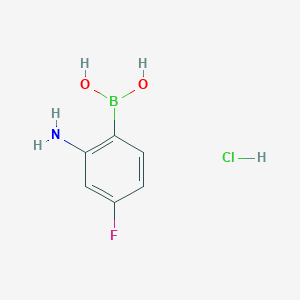
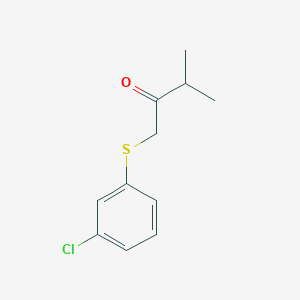
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
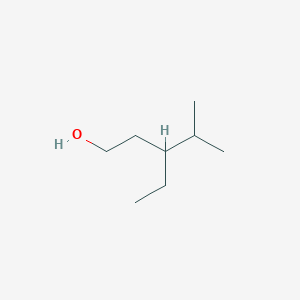
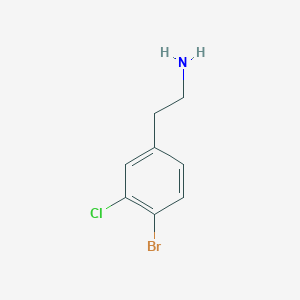
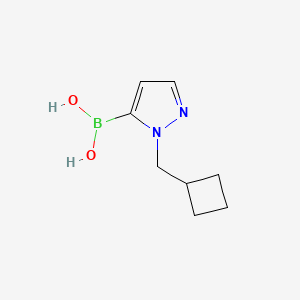

![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)


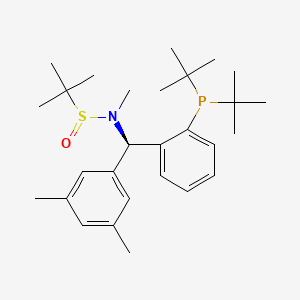

![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
